molecular formula C23H20N2 B14512682 2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline CAS No. 62556-06-3

2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline

Cat. No.: B14512682
CAS No.: 62556-06-3
M. Wt: 324.4 g/mol
InChI Key: AESUERRYMKWNNT-UHFFFAOYSA-N
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Description

2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a conjugated system that includes two quinoline moieties connected by a propenylidene bridge, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline typically involves the condensation of 1-ethylquinoline-2-carbaldehyde with a suitable propenylidene precursor. The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its conjugated system and photophysical properties.

Mechanism of Action

The mechanism of action of 2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can bind to proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-[3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinolinium iodide
  • 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]quinolinium chloride
  • 1,1’-Diethyl-2,2’-carbocyanine chloride

Uniqueness

2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

62556-06-3

Molecular Formula

C23H20N2

Molecular Weight

324.4 g/mol

IUPAC Name

1-ethyl-2-(3-quinolin-2-ylprop-2-enylidene)quinoline

InChI

InChI=1S/C23H20N2/c1-2-25-21(17-15-19-9-4-6-13-23(19)25)11-7-10-20-16-14-18-8-3-5-12-22(18)24-20/h3-17H,2H2,1H3

InChI Key

AESUERRYMKWNNT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=CC2=NC3=CC=CC=C3C=C2)C=CC4=CC=CC=C41

Origin of Product

United States

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